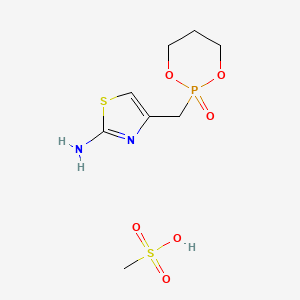
2-((2-Aminothiazol-4-yl)methyl)-1,3,2-dioxaphosphinane 2-oxide methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Aminothiazol-4-yl)methyl)-1,3,2-dioxaphosphinane 2-oxide methanesulfonate is a complex organic compound that features a unique combination of functional groups, including an aminothiazole ring and a dioxaphosphinane oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Aminothiazol-4-yl)methyl)-1,3,2-dioxaphosphinane 2-oxide methanesulfonate typically involves multiple steps. One common method starts with the preparation of the aminothiazole intermediate. This is achieved by reacting thiosemicarbazide with α-haloketones under acidic conditions to form the aminothiazole ring. The next step involves the formation of the dioxaphosphinane ring, which is typically achieved through a cyclization reaction involving a phosphorus-containing reagent such as phosphorus oxychloride (POCl3). Finally, the methanesulfonate group is introduced through a sulfonation reaction using methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-Aminothiazol-4-yl)methyl)-1,3,2-dioxaphosphinane 2-oxide methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-((2-Aminothiazol-4-yl)methyl)-1,3,2-dioxaphosphinane 2-oxide methanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((2-Aminothiazol-4-yl)methyl)-1,3,2-dioxaphosphinane 2-oxide methanesulfonate involves its interaction with specific molecular targets. The aminothiazole ring can interact with enzymes or receptors, inhibiting their activity. The dioxaphosphinane oxide moiety can participate in redox reactions, affecting cellular processes. The methanesulfonate group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-4-acetic acid: This compound shares the aminothiazole ring but lacks the dioxaphosphinane oxide moiety.
1,3,4-Oxadiazole derivatives: These compounds have similar heterocyclic structures and are known for their broad range of biological activities.
Uniqueness
2-((2-Aminothiazol-4-yl)methyl)-1,3,2-dioxaphosphinane 2-oxide methanesulfonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H15N2O6PS2 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
methanesulfonic acid;4-[(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H11N2O3PS.CH4O3S/c8-7-9-6(5-14-7)4-13(10)11-2-1-3-12-13;1-5(2,3)4/h5H,1-4H2,(H2,8,9);1H3,(H,2,3,4) |
InChI Key |
QCNZTLZGCYBSEJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1COP(=O)(OC1)CC2=CSC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


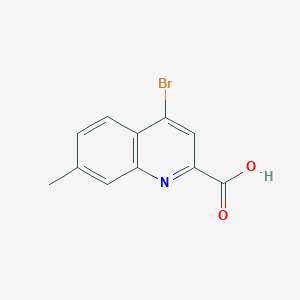


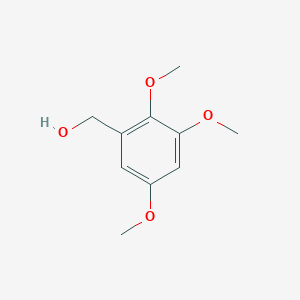
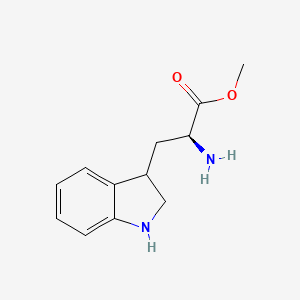
![7-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12962702.png)
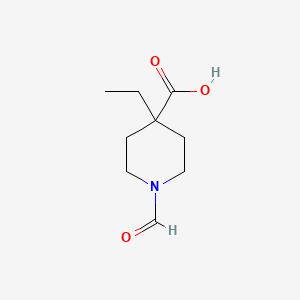
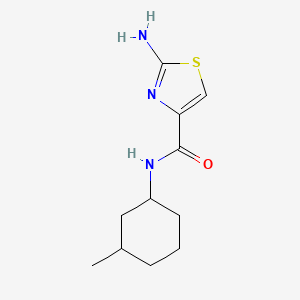
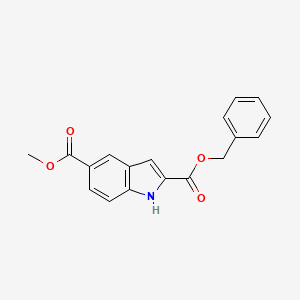
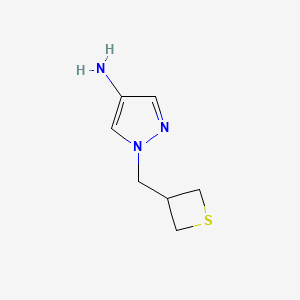
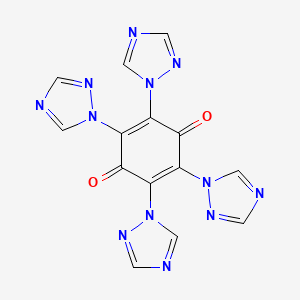
![6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12962758.png)
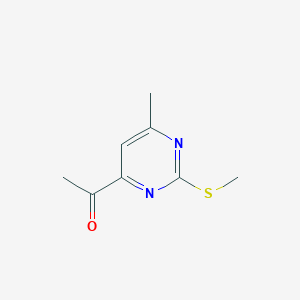
![6,8-Dibromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962776.png)
